molecular formula C14H16N2O4 B009161 2,4-diisocyanato-1-methylbenzene;2-methyloxirane;oxirane CAS No. 103458-32-8

2,4-diisocyanato-1-methylbenzene;2-methyloxirane;oxirane

Cat. No.: B009161
CAS No.: 103458-32-8
M. Wt: 276.29 g/mol
InChI Key: HLAOLBHNYWEARA-UHFFFAOYSA-N
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Description

Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked is a complex polymeric compound. It is primarily used in industrial applications due to its unique chemical properties. The compound is known for its stability and versatility, making it suitable for various applications in coatings, adhesives, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked involves a multi-step process. The primary components, oxirane and 2,4-diisocyanato-1-methylbenzene, undergo polymerization in the presence of a catalyst. The reaction conditions typically include controlled temperature and pressure to ensure the desired polymer structure is achieved. Nonylphenol is used to block the polymer, enhancing its stability and preventing premature reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.

    Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymers with enhanced stability, while reduction can produce derivatives with different mechanical properties.

Scientific Research Applications

Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.

    Medicine: Explored for its biocompatibility and potential use in medical devices.

    Industry: Widely used in coatings, adhesives, and sealants due to its excellent mechanical properties and stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The polymer structure allows it to form stable bonds with different substrates, enhancing its adhesive properties. The nonylphenol blocking group prevents premature reactions, ensuring the compound remains stable until it is applied .

Comparison with Similar Compounds

Similar Compounds

    Oxirane, 2-methyl-, polymer with oxirane: Similar in structure but lacks the nonylphenol blocking group, resulting in different properties.

    Benzene, 2,4-diisocyanato-1-methyl-: A precursor used in the synthesis of the polymer, with distinct chemical properties.

Uniqueness

Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked stands out due to its unique combination of stability, versatility, and mechanical properties. The nonylphenol blocking group enhances its stability, making it suitable for a wide range of applications .

Properties

CAS No.

103458-32-8

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

2,4-diisocyanato-1-methylbenzene;2-methyloxirane;oxirane

InChI

InChI=1S/C9H6N2O2.C3H6O.C2H4O/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-3-2-4-3;1-2-3-1/h2-4H,1H3;3H,2H2,1H3;1-2H2

InChI Key

HLAOLBHNYWEARA-UHFFFAOYSA-N

SMILES

CC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1

Canonical SMILES

CC1CO1.CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CO1

Key on ui other cas no.

60787-82-8

Synonyms

Oxirane, methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane, nonylphenol-blocked

Origin of Product

United States

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